
2-(Tert-butoxy)aniline
Overview
Description
2-(Tert-butoxy)aniline: is an organic compound that belongs to the class of anilines. It is characterized by the presence of a tert-butoxy group attached to the second position of the aniline ring. This compound is often used in organic synthesis and serves as an intermediate in the preparation of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of the Corresponding Nitro Compound: This method involves the reduction of 2-(tert-butoxy)nitrobenzene to produce 2-(tert-butoxy)aniline.
Ammoniation Method of Tert-butyl Benzene: This method involves the direct amination of tert-butyl benzene using ammonia or an amine source under high temperature and pressure.
Friedel-Crafts Alkylation of Aniline: This method involves the alkylation of aniline with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: The industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-(Tert-butoxy)aniline can undergo oxidation reactions to form corresponding quinones or nitroso compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: 2-(Tert-butoxy)cyclohexylamine.
Substitution: Nitro, sulfonic acid, and halogenated derivatives.
Scientific Research Applications
Chemistry: 2-(Tert-butoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes. It is also employed in the preparation of polymers and resins .
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules and enzyme inhibitors. It is also studied for its potential antimicrobial and anticancer properties .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors .
Industry: this compound is used in the production of specialty chemicals, including surfactants, lubricants, and plasticizers. It is also employed in the manufacture of electronic materials and coatings .
Mechanism of Action
Molecular Targets and Pathways: 2-(Tert-butoxy)aniline exerts its effects through various molecular targets, including enzymes and receptors. It participates in chemo- and regioselective copper-catalyzed cross-coupling reactions, facilitating the amination of 2-chlorobenzoic acids. The primary targets are the reactive sites on the 2-chlorobenzoic acids, where it facilitates the formation of new carbon-nitrogen bonds.
Mode of Action: The compound interacts with its targets through a copper-catalyzed cross-coupling reaction. This reaction involves the transfer of an amino group from this compound to the 2-chlorobenzoic acid, resulting in the formation of a new carbon-nitrogen bond.
Comparison with Similar Compounds
2-(Tert-butyl)aniline: Similar structure but lacks the tert-butoxy group.
2-(Methoxy)aniline: Contains a methoxy group instead of a tert-butoxy group.
2-(Ethoxy)aniline: Contains an ethoxy group instead of a tert-butoxy group.
Uniqueness: 2-(Tert-butoxy)aniline is unique due to the presence of the tert-butoxy group, which provides steric hindrance and influences the compound’s reactivity and selectivity in chemical reactions. This steric effect makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLRGDWRAZQGQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
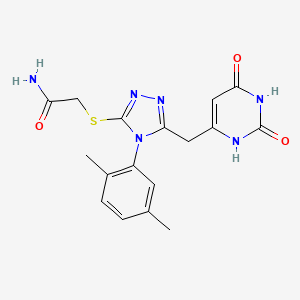
![(Z)-N-(4,7-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2775439.png)
![4-Bromo-2-{[(5-chloro-2-fluorophenyl)amino]methyl}phenol](/img/structure/B2775443.png)
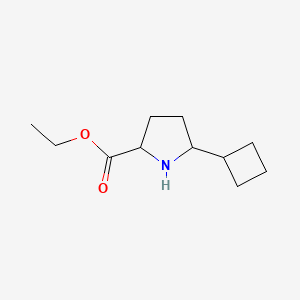
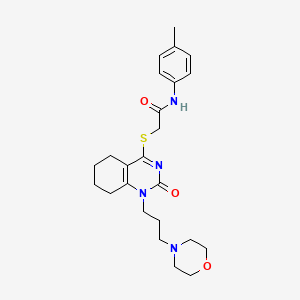
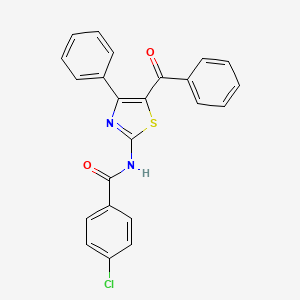
![N-(4-chloro-5H-1,2,3-dithiazol-5-yliden)-2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2775448.png)


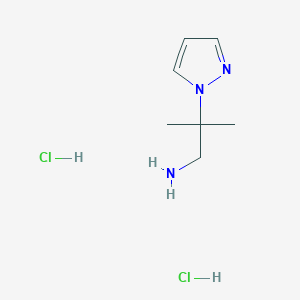
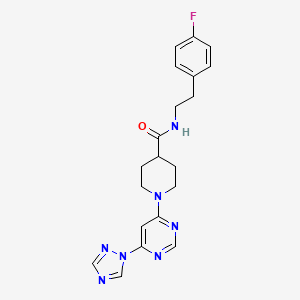
![N-{4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]phenyl}acetamide](/img/structure/B2775456.png)
![2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2775457.png)
![5-[(Tert-butylamino)methyl]-2-methyl-1,2,4-triazol-3-amine;dihydrochloride](/img/structure/B2775459.png)
